molecular formula C8H12 B15411329 4-Methylidenehepta-2,5-diene CAS No. 674283-57-9

4-Methylidenehepta-2,5-diene

Cat. No.: B15411329
CAS No.: 674283-57-9
M. Wt: 108.18 g/mol
InChI Key: VYIXOGJEDDHRGV-UHFFFAOYSA-N
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Description

4-Methylidenehepta-2,5-diene is an organic compound with the molecular formula C8H12 and is of interest in synthetic organic chemistry research . Its structure features a conjugated diene system, which is a valuable scaffold for studying cycloaddition reactions and other synthetic transformations . Researchers can utilize this compound to explore reaction mechanisms characteristic of dienes, such as 1,2- and 1,4-additions, which are fundamental in constructing complex molecular architectures . These reactions are subject to both kinetic and thermodynamic control, making this compound a useful model for studying selectivity in organic synthesis . The specific physical properties, handling hazards, and detailed applications of this compound are not fully characterized in the available literature. This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

674283-57-9

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

4-methylidenehepta-2,5-diene

InChI

InChI=1S/C8H12/c1-4-6-8(3)7-5-2/h4-7H,3H2,1-2H3

InChI Key

VYIXOGJEDDHRGV-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C)C=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Methylidenehepta-2,5-diene and related compounds, focusing on molecular properties, structural features, and applications:

Compound Molecular Formula Molecular Weight Structure Type Key Substituents Applications References
This compound C₈H₁₀ 106.16 Linear Methylidene group (CH₂=) Organic synthesis, potential Diels-Alder reactions
Bicyclo[2.2.1]hepta-2,5-diene (nbd*) C₇H₈ 92.14 Bicyclic None (parent structure) Chiral ligands for asymmetric catalysis
2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene C₂₁H₂₀ 272.16 Bicyclic Benzyl groups (C₆H₅CH₂) Catalysis, enantioselective synthesis
3-Ethyloct-1,5-diene C₁₀H₁₈ 138.25 Linear Ethyl group (C₂H₅) Natural product (found in olive oils)

Structural and Electronic Comparisons

  • Linear vs. Bicyclic Systems :
    this compound adopts a flexible linear conformation, enabling conjugation across its double bonds. In contrast, bicyclic analogs like bicyclo[2.2.1]hepta-2,5-diene (nbd*) exhibit rigid frameworks due to their fused ring systems. This rigidity enhances their utility in asymmetric catalysis by providing well-defined chiral environments .

  • Comparatively, the benzyl-substituted bicyclic derivative (C₂₁H₂₀) leverages steric bulk from aromatic groups to modulate ligand-metal interactions in catalytic systems .
  • Natural vs. Synthetic Occurrence :
    Linear dienes like 3-ethyloct-1,5-diene are naturally occurring hydrocarbons identified in olive oils, where isomer distribution (e.g., trans-β-ocimene) may serve as biodiversity markers . Synthetic analogs like this compound are tailored for controlled reactivity in laboratory settings.

Reactivity and Functional Roles

  • Catalytic Applications :
    Bicyclic dienes (e.g., nbd* and benzyl derivatives) are pivotal in enantioselective catalysis due to their preorganized geometries. For example, Hayashi et al. demonstrated their efficacy in rhodium-catalyzed asymmetric additions . In contrast, this compound’s linear structure may favor thermal [4+2] cycloadditions, though experimental validation is needed.

  • Thermodynamic Stability :
    Bicyclic systems exhibit enhanced strain energy compared to linear dienes, influencing their stability and reactivity. The benzyl-substituted bicyclo[2.2.1]hepta-2,5-diene (MW 272.16) shows reduced rotational freedom, stabilizing transition states in catalytic cycles .

  • Biological Relevance : While 3-ethyloct-1,5-diene isomers are linked to olive oil flavor profiles , this compound’s biological role remains unexplored. Its synthetic analogs, however, are absent in natural product databases, highlighting its niche as a laboratory-synthesized compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylidenehepta-2,5-diene, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of structurally related dienes (e.g., bicyclo[2.2.1]hepta-2,5-diene) often involves Diels-Alder reactions or catalytic dehydrogenation. For stereochemical control, enzymatic resolution methods (e.g., using carboxylesterase or lipase) can achieve enantiomeric excess (e.e.) values exceeding 90%. For example, (±)-2-hydroxymethyl derivatives of bicyclo[2.2.1]hepta-2,5-diene were resolved via enzymatic hydrolysis, yielding e.e.s of 61–93% . X-ray crystallography (as in ) is critical for confirming stereochemistry post-synthesis .

Q. How can thermodynamic parameters like enthalpy of formation be experimentally determined for this compound?

  • Methodological Answer : Combustion calorimetry or computational methods (e.g., density functional theory) are standard. For bicyclo[2.2.1]hepta-2,5-diene, Walsh (1975) experimentally derived the enthalpy of formation (ΔfH°) using bomb calorimetry and correlated it with strain energy calculations . Heat capacity data for similar dienes (e.g., deviation plots and regression polynomials) can also be modeled using advanced statistical software .

Advanced Research Questions

Q. How does the conjugation in this compound influence its reactivity in Diels-Alder reactions, and what experimental approaches validate this?

  • Methodological Answer : Conjugated dienes exhibit enhanced reactivity due to orbital overlap. Kinetic studies using in situ NMR or IR spectroscopy can track reaction progress. For example, rhodium complexes with bicyclo[2.2.1]hepta-2,5-diene ligands were used to study catalytic hydrogenation mechanisms, where ligand geometry directly affected reaction rates . Computational modeling (e.g., DFT) can predict frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity .

Q. What methodologies are used to analyze conflicting data on the thermal stability of conjugated dienes like this compound?

  • Methodological Answer : Factorial experimental designs (e.g., 2³ designs) isolate variables like temperature, gas flow, and reaction time. In olive oil refining, stigmasta-3,5-diene formation was found temperature-dependent, with activation energy (Ea) calculated via Arrhenius plots . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide decomposition profiles, while gas chromatography (GC) quantifies degradation products .

Q. How can computational modeling predict the cytotoxicity of diene derivatives, and what in vitro assays validate these predictions?

  • Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models can predict interactions with biological targets (e.g., enzymes or DNA). For cholesta-3,5-diene (a cytotoxic diene in surgical smoke), primary human oral keratinocyte (HOK) assays measured cell viability via MTT tests, linking cytotoxicity to specific molecular markers . High-resolution mass spectrometry (HRMS) identifies reactive metabolites, while flow cytometry quantifies apoptosis/necrosis .

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